1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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Overview
Description
1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a derivative of uracil, a pyrimidine nucleobase. This compound is known for its significant role in various biomedical applications due to its unique structural features and functional groups .
Preparation Methods
The synthesis of 1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multiple steps. One common method includes the reaction of isobutylamine with diethyl malonate, followed by cyclization and oxidation reactions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and antithyroid drugs.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be compared with other uracil derivatives, such as:
Uracil-5-carboxylic acid: Similar in structure but lacks the isobutyl group, leading to different biological activities.
Isoorotic acid: Another uracil derivative with distinct functional groups, used in different biomedical applications.
This compound’s unique structural features, such as the isobutyl group, contribute to its specific interactions and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
1-(2-methylpropyl)-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c1-5(2)3-11-4-6(8(13)14)7(12)10-9(11)15/h4-5H,3H2,1-2H3,(H,13,14)(H,10,12,15) |
InChI Key |
QAROSBPQJHYFET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=O)NC1=O)C(=O)O |
Origin of Product |
United States |
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